6-bromo-N-methylpyridin-3-amine
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Overview
Description
6-Bromo-N-methylpyridin-3-amine is a chemical compound with the molecular formula C6H7BrN2 and a molecular weight of 187.04 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of similar pyridine derivatives has been achieved via a palladium-catalyzed Suzuki cross-coupling reaction . This involves the reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . This reaction produces these novel pyridine derivatives in moderate to good yield .Molecular Structure Analysis
The InChI code for 6-bromo-N-methylpyridin-3-amine is 1S/C6H7BrN2/c1-8-5-2-3-6(7)9-4-5/h2-4,8H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
The Suzuki cross-coupling reaction mentioned in the synthesis analysis is a key chemical reaction involving 6-bromo-N-methylpyridin-3-amine . This reaction is facilitated by a palladium catalyst .Physical And Chemical Properties Analysis
6-Bromo-N-methylpyridin-3-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Organic Synthesis
“6-bromo-N-methylpyridin-3-amine” is an important raw material and intermediate used in organic synthesis . It plays a crucial role in the synthesis of various organic compounds.
Agrochemical Applications
This compound is also used in the agrochemical field . It can be used in the synthesis of various agrochemicals, contributing to the development of new pesticides and fertilizers.
Pharmaceutical Applications
In the pharmaceutical field, “6-bromo-N-methylpyridin-3-amine” is used as an intermediate in the synthesis of various drugs . Its unique chemical structure can contribute to the development of new medications.
Dyestuff Applications
“6-bromo-N-methylpyridin-3-amine” is used in the dyestuff field . It can be used in the synthesis of various dyes, contributing to the development of new colors and pigments.
Suzuki Cross-Coupling Reactions
This compound is used in Suzuki cross-coupling reactions . These reactions are used to synthesize a series of novel pyridine derivatives, which have potential applications in various fields .
Biological Activities
Derivatives of “6-bromo-N-methylpyridin-3-amine” have been explored for their potential biological activities . For instance, they have shown anti-thrombolytic and biofilm inhibition properties . In particular, the compound 4b synthesized from this amine exhibited significant activity against clot formation in human blood .
Safety and Hazards
properties
IUPAC Name |
6-bromo-N-methylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-8-5-2-3-6(7)9-4-5/h2-4,8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXOGPDQYIWCST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1022641-52-6 |
Source
|
Record name | 6-bromo-N-methylpyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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